molecular formula C21H18N4O3S B2957843 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2191404-84-7

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone

Cat. No.: B2957843
CAS No.: 2191404-84-7
M. Wt: 406.46
InChI Key: WKHDSYWVPIWETF-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .


Synthesis Analysis

The 1,3,4-thiadiazole was discovered by Emil Fischer in 1882 and has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts . The structure of the synthesized compound was confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .


Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .


Chemical Reactions Analysis

Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts . Due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural exploration of novel bioactive heterocycles, including those similar to the specified compound, have been reported, with emphasis on their antiproliferative activities and molecular structures. These compounds often undergo thorough characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to confirm their structures. The molecular structures are typically stabilized by both inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecules. Hirshfeld surface analysis and 3D molecular surface contours have been employed to analyze intermolecular interactions present in the solid state of the crystal, providing insights into the potential bioactive properties of these compounds (Benaka Prasad et al., 2018).

Anticancer and Antitumor Activity

Some studies focus on the synthesis of compounds with potential anticancer activity, demonstrating inhibitory effects on the growth of a wide range of cancer cell lines. These include leukemia, non-small lung cancer, and renal cancer, suggesting the therapeutic potential of these molecules in cancer treatment (Bhole & Bhusari, 2011).

Antimicrobial Activity

Research into novel pyridine derivatives, including structures similar to the queried compound, has revealed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Theoretical Calculations and Docking Studies

Theoretical calculations, including density functional theory (DFT), have been applied to optimize structural coordinates and evaluate the electronic parameters of similar molecules. These studies help in understanding the thermodynamic stability, reactivity, and antibacterial activity of the compounds through molecular docking studies, providing a basis for their potential as antibacterial agents (Shahana & Yardily, 2020).

Anticonvulsant and Sodium Channel Blocking Activity

Compounds structurally related to the queried molecule have been synthesized and evaluated for their anticonvulsant activities, showing potential as sodium channel blockers. These findings suggest that such compounds could serve as leads for the development of new anticonvulsant agents (Malik & Khan, 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of ongoing research and its specific targets are yet to be identified .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation . As research progresses, more information about these effects will become available.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Future Directions

The future directions for this compound could involve further exploration of the structure-activity relationship through introducing different chains and modifications . This could potentially lead to the discovery of superior derivative compounds .

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c26-20(25-10-8-16(9-11-25)27-21-23-22-13-29-21)15-6-7-18-17(12-15)19(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHDSYWVPIWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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